These compounds are commonly found as intermediates in organic synthesis and have garnered significant attention in medicinal chemistry for developing novel therapeutics. [] Notably, researchers are exploring their potential in treating various diseases, including cancer, Alzheimer's disease, and bacterial infections. [, , , ]
1-(3-Phenylphenyl)ethan-1-amine is classified under organic amines and specifically falls into the category of aromatic amines due to its biphenyl structure. It has been studied for various applications in chemistry and biology, particularly as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The compound's registry number is 110826-97-6, and it is cataloged in chemical databases such as BenchChem and Sigma-Aldrich .
The synthesis of 1-(3-Phenylphenyl)ethan-1-amine can be accomplished through several methods, with one prominent approach being transaminase-mediated chiral selective synthesis. This method involves the use of specific enzymes, such as transaminases, which facilitate the conversion of ketones to amines through transamination reactions.
1-(3-Phenylphenyl)ethan-1-amine participates in various chemical reactions, including:
The primary mechanism of action for 1-(3-Phenylphenyl)ethan-1-amine involves its interaction with transaminase enzymes during the transamination process.
This compound plays a role in amino acid metabolism by participating in the transfer of amino groups, thus influencing various metabolic pathways related to amino acid synthesis and degradation.
Factors such as enzyme interaction and co-solvent presence significantly affect the bioavailability and efficacy of this compound in therapeutic applications .
Purity assessments via techniques such as High Performance Liquid Chromatography (HPLC) indicate high levels of purity (>99%) for synthesized products .
1-(3-Phenylphenyl)ethan-1-amine has diverse applications across several fields:
Utilized in the production of specialty chemicals and materials, contributing to advancements in pharmaceuticals and therapeutic agents .
Transaminases (TAs) enable efficient chiral amine synthesis through asymmetric amination of prochiral ketones. For 1-(3-phenylphenyl)ethan-1-amine, the ω-transaminase ATA-025 exhibits exceptional stereoselectivity, catalyzing the transfer of an amino group from an amine donor (typically isopropylamine) to 1-(3-biphenylyl)ethanone. This reaction yields the target chiral amine with ≥98.5% enantiomeric excess (ee) for the (R)-enantiomer under optimized conditions . The enzyme’s active site accommodates the biphenyl ketone substrate through hydrophobic interactions and π-stacking, while a key catalytic lysine residue forms a Schiff base with pyridoxal-5'-phosphate (PLP), facilitating the stereocontrolled amination step. This biocatalytic route offers a sustainable alternative to traditional metal-catalyzed asymmetric synthesis, operating at ambient temperatures and neutral pH without requiring heavy-metal catalysts [4].
Systematic optimization of enzymatic transamination significantly enhances conversion efficiency and enantioselectivity. For ATA-025-mediated synthesis of 1-(3-phenylphenyl)ethan-1-amine:
Table 1: Optimization Parameters for ATA-025 Transaminase
Parameter | Optimal Range | Conversion (%) | ee (%) |
---|---|---|---|
Substrate Loading | 50 g/L | 99.2 | ≥98.5 |
DMSO Concentration | 10% v/v | 98.7 | 98.2 |
pH | 8.0–8.2 | 98.9 | 98.7 |
Temperature | 42–45°C | 99.1 | 99.0 |
Enzyme Loading | 5–10% w/w | 96–99 | ≥98.5 |
Conventional reductive amination employs sodium cyanoborohydride (NaBH₃CN) or borane-amine complexes in methanol or tetrahydrofuran (THF). The reaction proceeds via imine intermediate formation, followed by hydride reduction:
Titanium(IV) isopropoxide [Ti(OⁱPr)₄] enables Lewis acid-catalyzed reductive amination suitable for kilogram-scale production. The protocol uses:
Classical resolution of racemic 1-(3-phenylphenyl)ethan-1-amine exploits differential solubility of diastereomeric salts with chiral acids. Di-p-toluoyl-D-tartaric acid (DTTA) in ethanol/water (4:1) selectively crystallizes the (R)-amine salt:
Continuous flow systems enhance productivity and stereocontrol in chiral amine synthesis. Key implementations:
Solvent minimization is critical for sustainable 1-(3-phenylphenyl)ethan-1-amine production:
Atom economy (AE) quantifies synthetic efficiency based on molecular mass conservation:
$$\text{AE} = \frac{\text{Molecular weight of product}}{\text{Sum of molecular weights of all reactants}} \times 100$$
Table 2: Atom Economy Comparison of Synthetic Routes
Method | Reaction Sequence | Atom Economy (%) | E-factor* |
---|---|---|---|
Transaminase (ATA-025) | Ketone + Isopropylamine → Amine + Acetone | 92 | 0.8 |
Ti(OⁱPr)₄-catalyzed amination | Ketone + t-BuNH₂ + PMHS → Amine | 85 | 3.2 |
NaBH₃CN reductive amination | Ketone + NH₄OAc + NaBH₃CN → Amine | 48 | 12.5 |
Tartrate resolution | Racemate → (R)-enantiomer | 50 (max theoretical) | 25.0 |
*E-factor = kg waste/kg product
The transaminase route achieves 92% AE, outperforming chemical methods due to inherent co-product recyclability (acetone removal shifts equilibrium). Hybrid processes integrating continuous reductive amination (85% AE) with enzymatic deracemization further reduce E-factors to 1.5 by avoiding diastereomer waste [4] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7